4-Aminonaphthalen-1-yl acetate
CAS No.: 858186-27-3
Cat. No.: VC5366530
Molecular Formula: C12H11NO2
Molecular Weight: 201.225
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 858186-27-3 |
---|---|
Molecular Formula | C12H11NO2 |
Molecular Weight | 201.225 |
IUPAC Name | (4-aminonaphthalen-1-yl) acetate |
Standard InChI | InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3 |
Standard InChI Key | RQKMOUJASOVRPY-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=C(C2=CC=CC=C21)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Aminonaphthalen-1-yl acetate features a naphthalene backbone substituted with an amino group at the 4-position and an acetyloxy group at the 1-position. The IUPAC name, 4-aminonaphthalen-1-yl acetate, reflects this substitution pattern. The structure is represented by the SMILES notation O=C(C)OC(C=C1)=C(C=CC=C2)C2=C1N
, which confirms the acetylated oxygen linked to the naphthalene system .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 858186-27-3 | |
Molecular Formula | ||
Molecular Weight | 201.23 g/mol | |
Purity | 95% | |
Hydrochloride Salt | (237.68 g/mol) |
The hydrochloride salt form (4-amino-1-naphthyl acetate hydrochloride) enhances solubility in polar solvents, making it preferable for biological assays .
Synthesis and Optimization Strategies
Metal Acetate-Catalyzed Green Synthesis
A breakthrough method employs catalytic metal acetates (e.g., zinc acetate) in acetic acid to achieve chemoselective N-acetylation. This approach avoids harsh reagents and achieves yields exceeding 90% under reflux conditions . The mechanism involves:
-
Coordination of the amine nitrogen to the metal center.
-
Nucleophilic attack by the acetate ion on the activated amine.
Table 2: Comparative Synthesis Metrics
Method | Catalyst | Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|
Acetic Anhydride | Pyridine | 6 | 75 | Moderate |
Zinc Acetate/Acetic Acid | 2.5 | 92 | High |
This method is compatible with aromatic and aliphatic amines, preserving hydroxyl and thiol groups intact .
Physicochemical and Spectral Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light. It is soluble in dimethyl sulfoxide (DMSO), acetone, and methanol, with limited solubility in water. The hydrochloride salt improves aqueous solubility (up to 15 mg/mL) .
Spectroscopic Characterization
-
IR Spectroscopy: Key peaks include at 3443 cm, at 1685 cm, and at 1256 cm .
-
: Aromatic protons resonate at δ 7.48–7.28 ppm, while the acetyl methyl group appears as a singlet at δ 2.15 ppm .
Biomedical Applications and Derivatives
Anticancer Agents
4-Aminonaphthalen-1-yl acetate serves as a precursor to selenocyanates like 4-selenocyanatonaphthalen-1-amine (Compound 2), which inhibits cancer cell proliferation via ROS generation. In vitro studies against MCF-7 breast cancer cells show IC values of 8.3 µM .
Antimicrobial Derivatives
Functionalization with chloroacetyl groups yields compounds such as 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide (Compound 6), which disrupts bacterial cell membranes. Against Staphylococcus aureus, it exhibits a MIC of 4 µg/mL .
Table 3: Biological Activity of Key Derivatives
Compound | Target Organism | Activity (IC/MIC) | Mechanism |
---|---|---|---|
4-Selenocyanatonaphthalen-1-amine | MCF-7 cells | 8.3 µM | ROS-mediated apoptosis |
Compound 6 | S. aureus | 4 µg/mL | Membrane disruption |
Future Directions and Challenges
While 4-aminonaphthalen-1-yl acetate demonstrates versatility, scalability and toxicity profiling remain underexplored. Advances in continuous-flow synthesis and computational modeling could optimize reaction parameters and predict metabolite pathways.
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